

# An In-depth Technical Guide to Isoquinolin-3-amine

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## Compound of Interest

Compound Name: *isoquinolin-3-amine*

Cat. No.: B1296679

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This technical guide provides a comprehensive overview of the core physicochemical properties of **isoquinolin-3-amine**, along with a general methodology for its synthesis and analysis. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

## Core Compound Data

**Isoquinolin-3-amine** is a heterocyclic aromatic amine with a significant presence in medicinal chemistry due to its versatile scaffold. The fundamental quantitative data for this compound are summarized below.

Property	Value	Citations
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	144.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	25475-67-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	isoquinolin-3-amine	<a href="#">[1]</a>
Melting Point	154-156 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Yellow solid powder	<a href="#">[6]</a>

## Chemical Structure

The chemical structure of **isoquinolin-3-amine** consists of a fused isoquinoline ring system with an amine group substituted at the 3-position.

Caption: Chemical structure of **isoquinolin-3-amine**.

## Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **isoquinolin-3-amine** can vary between laboratories, this section outlines the general methodologies commonly employed.

### 3.1. Synthesis of Isoquinolines - General Approach

The synthesis of the isoquinoline core can be achieved through several named reactions. One of the common methods is the Bischler-Napieralski reaction.<sup>[7][8]</sup> This involves the cyclization of a  $\beta$ -phenylethylamine derivative.

A general workflow for a Bischler-Napieralski type synthesis is depicted below:



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Caption: Generalized workflow for isoquinoline synthesis.

### 3.2. Analytical Characterization - General Protocols

The structural confirmation and purity assessment of **isoquinolin-3-amine** would typically involve a combination of spectroscopic and chromatographic techniques.

#### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (Proton NMR): The sample is dissolved in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ). The spectrum is acquired on a 300-500 MHz NMR spectrometer.

Expected signals would include distinct peaks for the aromatic protons and a characteristic signal for the amine ( $\text{NH}_2$ ) protons.

- $^{13}\text{C}$  NMR (Carbon-13 NMR): A  $^{13}\text{C}$  NMR spectrum is run on the same sample to determine the number of unique carbon environments. The aromatic carbons will appear in the downfield region of the spectrum.

### 3.2.2. Mass Spectrometry (MS)

- Sample Introduction: A small amount of the solid sample is introduced into the ion source, often using a direct insertion probe.[6]
- Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically with an electron energy of 70 eV.[6]
- Mass Analysis: The mass-to-charge ratio ( $\text{m/z}$ ) of the resulting ions is analyzed using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector.[6] The molecular ion peak should correspond to the molecular weight of the compound.

### 3.2.3. Infrared (IR) Spectroscopy

- Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
- Data Collection: A background spectrum of the clean ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is collected.[6] The resulting spectrum should show characteristic absorption bands for N-H stretching of the amine group and C=C and C=N stretching of the aromatic rings.

### 3.2.4. High-Performance Liquid Chromatography (HPLC)

- Method: A reversed-phase HPLC method is typically used to assess the purity of the compound. A C18 column is common, with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

- **Detection:** A UV detector is used to monitor the elution of the compound, with the detection wavelength set to one of the compound's absorbance maxima.

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